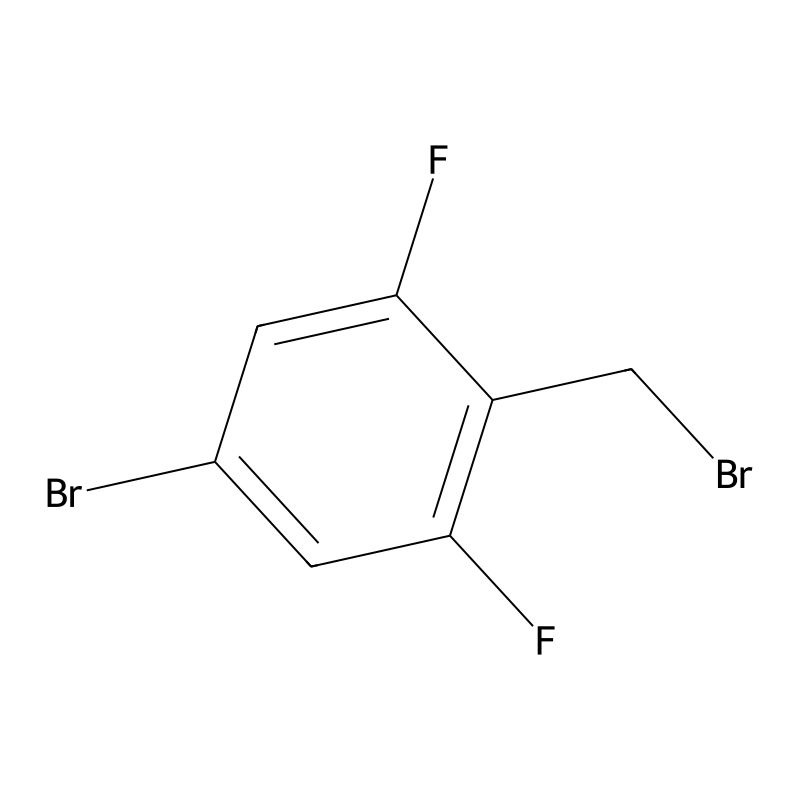

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-(bromomethyl)-1,3-difluorobenzene (CAS 162744-60-7), also known as 4-bromo-2,6-difluorobenzyl bromide, is a highly functionalized, bifunctional building block characterized by an activated benzylic bromide, a cross-coupling-ready aryl bromide, and two electron-withdrawing ortho-fluorine atoms . In procurement and process chemistry, its primary value lies in providing orthogonal reactivity that enables rapid, step-economic assembly of complex molecules[1]. By offering two distinct handles for sequential functionalization—nucleophilic substitution at the sp3 carbon and transition-metal catalysis at the sp2 carbon—this compound serves as a critical linchpin in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials, while simultaneously introducing metabolically protective fluorine motifs.

Research Fit

Substituting 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene with simpler generic analogs fundamentally compromises either synthetic step economy or end-product performance[1]. Utilizing 4-bromobenzyl bromide sacrifices the critical 2,6-difluoro substitution, leading to increased metabolic vulnerability at the ortho positions of the final active ingredient and altering the electronic profile of the benzylic carbon during alkylation[1]. Conversely, opting for 2,6-difluorobenzyl bromide eliminates the para-aryl bromide handle, completely preventing downstream palladium-catalyzed cross-couplings (such as Suzuki or Buchwald-Hartwig reactions) and forcing chemists into lengthy, low-yielding de novo syntheses to achieve para-functionalization [2]. Thus, for workflows requiring both the difluoro motif and dual functionalization, generic substitution is practically unviable.

Substitution Risk

Orthogonal Reactivity for Step-Economic Synthesis

The compound features two distinct halogenated sites with orthogonal reactivity: the sp3-hybridized benzylic bromide readily undergoes nucleophilic substitution (SN2), while the sp2-hybridized aryl bromide remains intact for subsequent transition-metal catalysis [1]. This allows for direct, sequential functionalization without intermediate protection steps [2].

| Evidence Dimension | Synthetic step economy for para-functionalized 2,6-difluorobenzyl derivatives |

| Target Compound Data | Direct 2-step functionalization (SN2 followed by Pd-catalyzed cross-coupling) |

| Comparator Or Baseline | 2,6-Difluorobenzyl bromide (lacks aryl bromide handle) |

| Quantified Difference | Eliminates the need for late-stage aromatic bromination, saving 2-4 synthetic steps and avoiding poor regioselectivity. |

| Conditions | Standard sequential SN2 and transition-metal cross-coupling workflows |

Procuring this bifunctional bromide drastically shortens synthetic routes for complex active ingredients, directly reducing labor, reagent costs, and overall time-to-market.

Fluorine-Driven Electronic Modulation of Alkylation

The two strongly electron-withdrawing fluorine atoms ortho to the benzylic position significantly modulate the electrophilicity of the benzylic carbon compared to unfluorinated analogs [1]. This inductive effect attenuates the rate of nucleophilic attack, providing superior kinetic control during SN2 reactions with primary or secondary amines, thereby minimizing unwanted polyalkylation[1].

| Evidence Dimension | Control of mono- vs. poly-alkylation in amine synthesis |

| Target Compound Data | Attenuated benzylic electrophilicity due to ortho-fluorine electron withdrawal |

| Comparator Or Baseline | 4-Bromobenzyl bromide (unfluorinated, highly reactive) |

| Quantified Difference | Improves mono-alkylation selectivity and reduces chromatographic purification burden by minimizing poly-alkylated byproducts. |

| Conditions | Nucleophilic substitution (SN2) with primary or secondary amines |

Higher selectivity for mono-alkylation directly translates to higher isolated yields and simplified purification at the process scale.

Metabolic Shielding via Ortho-Fluorine Substitution

In medicinal chemistry, incorporating the 2,6-difluorobenzyl moiety is a well-established strategy to enhance the metabolic stability of drug candidates [2]. The fluorine atoms sterically and electronically block cytochrome P450-mediated oxidation (hydroxylation) at the ortho positions of the phenyl ring, addressing a major metabolic liability inherent to standard benzyl groups [1].

| Evidence Dimension | In vitro metabolic stability (microsomal half-life, t1/2) |

| Target Compound Data | 2,6-difluoro substitution blocks ortho-hydroxylation |

| Comparator Or Baseline | 4-Bromobenzyl bromide derivatives (unsubstituted ortho positions) |

| Quantified Difference | Typically extends microsomal half-life by >2-fold compared to unfluorinated benzyl moieties. |

| Conditions | In vitro human liver microsome (HLM) stability assays |

Selecting the 2,6-difluoro building block upfront prevents downstream pharmacokinetic failures caused by rapid oxidative metabolism.

Solid-State Handling and Reduced Lachrymatory Hazard

Unlike simple benzyl halides, which are often highly lachrymatory and volatile liquids, 5-Bromo-2-(bromomethyl)-1,3-difluorobenzene is a crystalline solid under standard laboratory conditions [1]. This physical state drastically reduces vapor pressure, minimizing inhalation hazards and lachrymatory exposure during bulk handling, while enabling highly precise gravimetric dispensing.

| Evidence Dimension | Physical state and handling safety |

| Target Compound Data | Crystalline solid (allows precise weighing, low vapor pressure) |

| Comparator Or Baseline | Benzyl bromide (liquid, mp -3°C, highly volatile and lachrymatory) |

| Quantified Difference | Eliminates specialized liquid-handling protocols for volatile lachrymators and improves weighing precision to >99% on standard balances. |

| Conditions | Ambient laboratory storage, scale-up, and bulk dispensing |

Procuring a solid benzylic bromide reduces environmental health and safety (EHS) risks and simplifies handling protocols in both R&D and manufacturing environments.

Medicinal Chemistry: Kinase Inhibitors and GPCR Ligands

The compound is heavily utilized as a building block for targeted therapeutics where the 2,6-difluorobenzyl group is required for optimal receptor binding and metabolic stability. The aryl bromide allows for late-stage diversification via Suzuki couplings to explore structure-activity relationships (SAR) in the para position [2].

Agrochemical Development: Advanced Crop Protection Agents

In agrochemical R&D, the di-fluoro substitution provides necessary lipophilicity and environmental stability. The orthogonal reactivity allows rapid assembly of complex ether or amine linkages at the benzylic position, followed by aryl functionalization to tune the molecule's spectrum of activity [2].

Materials Science: Functionalized Biphenylethanes

As demonstrated in the synthesis of single-molecule diodes and advanced electronic materials, the compound serves as a critical precursor for unsymmetrically substituted biphenylethanes. The benzylic bromide can be converted or coupled directly, while the aryl bromide is retained for subsequent polymerization or surface-anchoring reactions [1].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types